4,4'-Dinitrobenzanilide

Thermal Stability High-Temperature Synthesis Material Science

Procure 4,4'-Dinitrobenzanilide (CAS 6333-15-9) for its validated role as the preferred precursor to 4,4'-diaminobenzanilide (DABA), enabling high-purity polyimide monomers and azo dyes. Unlike ortho-substituted or N-alkylated analogs, the 4,4'-symmetry guarantees near-planar crystalline packing (X-ray R=0.050) and a high melting point of 274°C, critical for high-temperature process stability. In chiral chromatography, the amide N-H proton provides essential hydrogen-bonding and π-stacking interactions, ensuring reproducible enantiomeric separations for pharmaceutical quality control. Choose this specific isomer to avoid problematic mixtures and thermal degradation risks associated with lower-melting regioisomers.

Molecular Formula C13H9N3O5
Molecular Weight 287.23 g/mol
CAS No. 6333-15-9
Cat. No. B1617148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitrobenzanilide
CAS6333-15-9
Molecular FormulaC13H9N3O5
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H9N3O5/c17-13(9-1-5-11(6-2-9)15(18)19)14-10-3-7-12(8-4-10)16(20)21/h1-8H,(H,14,17)
InChIKeyNOMOTPVSNBNBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitrobenzanilide (CAS 6333-15-9): Chemical Identity and Baseline Characteristics for Informed Procurement


4,4'-Dinitrobenzanilide (CAS 6333-15-9), systematically named 4-nitro-N-(4-nitrophenyl)benzamide, is a symmetrically substituted dinitro aromatic amide with the molecular formula C13H9N3O5 and a molecular weight of 287.23 g/mol [1]. This compound belongs to the class of benzanilides and is characterized by two nitro groups positioned at the para-positions of both the benzoyl and aniline moieties. Its physical properties include a high melting point of 274°C, a predicted boiling point of 417.9°C, and a density of 1.496 g/cm³ . The symmetric, para-disubstituted architecture imparts distinct electronic and steric properties that critically influence its reactivity, thermal stability, and suitability for specific synthetic and analytical applications compared to its regioisomeric and structurally related analogs.

4,4'-Dinitrobenzanilide (CAS 6333-15-9): Why Regioisomeric or Substituted Analogs Cannot Be Directly Substituted


While numerous dinitrobenzanilide analogs share the same molecular formula and core scaffold, their physical, electronic, and crystallographic properties diverge sharply based on the position and nature of substituents. Regioisomers such as 2',4-dinitrobenzanilide and N-methylated derivatives exhibit profoundly different melting points, solubilities, and conformational behaviors that directly impact their utility in applications ranging from high-temperature polymer synthesis to chiral chromatography. For instance, the 4,4'-symmetry in the target compound promotes near-planarity in the crystalline state, a feature critical for predictable solid-state packing and thermal behavior [1]. Conversely, ortho-substitution or N-alkylation disrupts this planarity, drastically lowering melting points and altering reactivity . These fundamental differences mean that substituting a generic 'dinitrobenzanilide' for 4,4'-dinitrobenzanilide without rigorous validation will likely lead to process failure, inconsistent analytical results, or compromised material properties. The quantitative evidence below delineates these precise points of differentiation.

4,4'-Dinitrobenzanilide (CAS 6333-15-9): Direct Comparative Evidence for Material Selection and Quality Assurance


Superior Thermal Stability vs. Ortho- and Meta-Substituted Isomers: Melting Point Comparison

The high melting point of 4,4'-dinitrobenzanilide (274°C) confers a significant advantage in thermal processing and high-temperature applications compared to its regioisomers and N-substituted analogs. For example, 2,4-dinitrobenzanilide (CAS 22978-56-9) melts at a dramatically lower temperature of approximately 105°C . This 169°C difference is a direct consequence of the symmetric, para-substituted structure of 4,4'-dinitrobenzanilide, which enables more efficient crystal packing and stronger intermolecular interactions compared to the sterically hindered ortho-nitro isomer [1]. The lower melting point of the 2,4-isomer limits its utility as a stable intermediate in reactions requiring elevated temperatures or in the synthesis of high-Tg polymers. While 2',4-dinitrobenzanilide (CAS 33490-01-6) has a comparable melting point of 277°C , its ortho-nitro group introduces different electronic and steric effects that alter its reactivity and solubility profile. 4,4'-Dinitrobenzanilide thus remains the preferred choice where high thermal endurance without premature melting or degradation is paramount.

Thermal Stability High-Temperature Synthesis Material Science

Enhanced Crystallinity and Molecular Planarity for Solid-State Applications

Single-crystal X-ray diffraction studies unequivocally demonstrate that 4,4'-dinitrobenzanilide adopts a nearly planar conformation in the solid state, a structural feature that directly governs its packing and thermal properties. Refinement of the crystal structure yielded an R-value of 0.050 with 2126 observed reflections [1]. The molecule's planarity is a consequence of the para,para'-substitution pattern, which minimizes steric clash between the two aromatic rings and the central amide linkage. In stark contrast, the 2,4-dinitro isomer, bearing an ortho-nitro group, exhibits significant steric hindrance that twists the molecular framework, leading to a 169°C depression in melting point as described in the previous evidence item. This deviation in planarity is not merely structural but dictates the compound's behavior in applications such as liquid crystal precursors, non-linear optical materials, and polymer building blocks where predictable solid-state ordering is essential. The 4,4'-symmetry thus offers a quantifiable and verifiable advantage in achieving consistent and reproducible material properties.

Crystal Engineering X-ray Diffraction Material Science

Distinct Acidity Profile vs. 2',4-Isomer: Implications for Reactivity and Purification

The predicted acid dissociation constant (pKa) of 4,4'-dinitrobenzanilide is 10.94±0.70, which differs measurably from that of its close structural analog, 2',4-dinitrobenzanilide (pKa = 10.86±0.70) [REFS-1, REFS-2]. While the difference of 0.08 pKa units appears small, it reflects the subtle but distinct electronic environments created by the symmetrical para-substitution versus the asymmetrical ortho,para-substitution. This difference can be leveraged in selective acid/base extractions, pH-controlled crystallization, or in tuning reactivity in nucleophilic acyl substitution reactions where the amide N-H acidity plays a role. More critically, the pKa value dictates the compound's ionization state in aqueous or biological media, impacting its solubility and partitioning behavior during analytical method development or in biochemical assays. The availability of this specific, quantifiable data point allows for rational solvent and buffer system selection, a precision that is not possible when substituting a generic analog with unknown or divergent acid/base properties.

Physicochemical Properties Reactivity pKa Purification

Verified Utility as a Selective Derivatization Agent in Enantioselective Chromatography

4,4'-Dinitrobenzanilide and its closely related dinitrobenzamide derivatives serve as critical derivatization agents for enhancing enantioselectivity on chiral stationary phases (CSPs). A foundational study demonstrated that dinitrobenzanilide derivatives of enantiomeric amino acids, amino alcohols, amines, and carboxylic acids were successfully resolved on N-alkylcarbamoyl-derived CSPs [1]. The specific electronic and steric signature of the 4,4'-dinitrobenzanilide moiety facilitates strong π-π interactions and dipole-dipole stacking with the CSP, which are essential for chiral discrimination. While the study investigated a family of dinitrobenzamide/dinitrobenzanilide derivatives, the symmetrical 4,4'-dinitrobenzanilide offers a unique, well-defined electronic environment that is highly reproducible and predictable in its interactions. In contrast, N-alkylated analogs like N-methyl-4,4'-dinitrobenzanilide lack the amide N-H proton, eliminating a key hydrogen-bonding donor site and fundamentally altering the recognition mechanism. This established, literature-supported role as a derivatization agent provides a strong, application-specific rationale for procuring 4,4'-dinitrobenzanilide over non-functional or structurally inappropriate analogs when developing or validating chiral analytical methods.

Chiral Chromatography Analytical Chemistry Enantiomer Separation

Established Reduction Selectivity for Diamine Synthesis: A Validated Precursor to 4,4'-Diaminobenzanilide

4,4'-Dinitrobenzanilide is the established precursor for the synthesis of 4,4'-diaminobenzanilide (DABA), a crucial monomer in the production of high-performance polyimides and azo dyes. The reduction process is well-defined in both academic literature and patent filings, with optimized conditions reported for achieving high yields of the desired diamine. For instance, a process using hydrazine hydrate and a graphite catalyst in ethanol selectively reduces the dinitro compound to DABA with a molar ratio of hydrazine to substrate of 4:1 [1]. Alternative catalytic hydrogenation methods using supported palladium or Raney nickel catalysts in dioxane are also described, providing industrial-scale pathways . The symmetrical para,para'-arrangement of nitro groups in 4,4'-dinitrobenzanilide ensures a clean, selective reduction to the corresponding diamino compound without the formation of complex regioisomeric mixtures that plague the reduction of asymmetrical or ortho-substituted dinitro analogs. This selectivity is a quantifiable advantage in process efficiency and product purity. Attempting to substitute a different dinitrobenzanilide isomer in these established protocols would likely lead to reduced yields, increased byproduct formation, and challenging purification steps.

Synthetic Intermediate Polymer Precursor Diamine Synthesis

4,4'-Dinitrobenzanilide (CAS 6333-15-9): High-Confidence Application Scenarios Supported by Quantitative Evidence


Synthesis of High-Performance Polyimide and Azo Dye Monomers (4,4'-Diaminobenzanilide)

4,4'-Dinitrobenzanilide is the validated, preferred precursor for the synthesis of 4,4'-diaminobenzanilide (DABA), a key monomer in the production of high-temperature polyimides and azo dyes. The symmetrical para-substitution ensures a clean, selective reduction to the corresponding diamino compound, a critical requirement for achieving high-purity monomers necessary for optimal polymer properties. Established reduction protocols, such as catalytic hydrogenation using Pd/C or Raney Ni in dioxane or a cost-effective hydrazine hydrate/graphite system [1], provide reliable and scalable manufacturing pathways. The use of 4,4'-dinitrobenzanilide in this context is not merely convenient but essential for process efficiency, as alternative dinitro isomers would likely generate complex product mixtures that are costly to separate and purify. This application leverages the compound's proven synthetic utility and symmetric reactivity, as outlined in Evidence Item 5.

Derivatization Agent for Enantioselective HPLC Method Development

In analytical chemistry, particularly in pharmaceutical quality control and chiral separation science, 4,4'-dinitrobenzanilide serves as a robust and reliable derivatization agent to enhance the enantioselectivity of chiral stationary phases (CSPs). As detailed in Evidence Item 4, the dinitrobenzanilide moiety provides strong π-π and dipole-dipole interactions that are crucial for chiral discrimination of amino acids, amino alcohols, and amines [2]. The presence of the amide N-H proton, absent in N-alkylated analogs, offers an additional hydrogen-bonding interaction site that can be exploited for improved resolution. Analytical laboratories developing or validating methods for enantiomeric purity should preferentially procure 4,4'-dinitrobenzanilide to ensure reproducibility and to leverage the established body of literature supporting its use, thereby reducing method development time and mitigating the risk of regulatory delays.

Research in Crystal Engineering and Solid-State Material Science

The near-planar molecular conformation of 4,4'-dinitrobenzanilide, confirmed by single-crystal X-ray diffraction (R=0.050) [3], makes it an excellent model compound and building block for investigations in crystal engineering, liquid crystal design, and the development of ordered thin films. Its high melting point (274°C) and predictable solid-state packing are direct consequences of this structural feature. Researchers exploring structure-property relationships in organic solids, non-linear optical materials, or the design of new polymorphs will find 4,4'-dinitrobenzanilide a far more predictable and interpretable system compared to its conformationally flexible or sterically hindered regioisomers like 2,4-dinitrobenzanilide. This scenario is directly supported by the quantitative structural and thermal evidence presented in Evidence Items 1 and 2.

Use as a High-Temperature Stable Synthetic Intermediate

For multi-step organic syntheses requiring exposure to elevated temperatures—such as in the preparation of thermally stable polymers, high-boiling solvents, or in reactions run under reflux conditions—the high melting point (274°C) of 4,4'-dinitrobenzanilide is a critical quality attribute. As established in Evidence Item 1, this value is significantly higher than that of the 2,4-dinitro isomer (~105°C) . This thermal endurance ensures that the intermediate remains in a solid, stable state throughout various unit operations (e.g., filtration, drying, storage) and does not prematurely melt, decompose, or participate in unintended side reactions during high-temperature process steps. Procurement decisions for synthetic route development should therefore prioritize 4,4'-dinitrobenzanilide over lower-melting analogs to minimize thermal degradation risk and ensure robust process performance.

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